molecular formula C15H18N2O3 B8509842 Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate

Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B8509842
M. Wt: 274.31 g/mol
InChI Key: VYDINPVJZJGDHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetamido-2-methyl-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-(4-acetamido-2-methylindol-1-yl)acetate

InChI

InChI=1S/C15H18N2O3/c1-4-20-15(19)9-17-10(2)8-12-13(16-11(3)18)6-5-7-14(12)17/h5-8H,4,9H2,1-3H3,(H,16,18)

InChI Key

VYDINPVJZJGDHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC2=C(C=CC=C21)NC(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The (4-amino-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester prepared above (8.59 g) was dissolved in ethyl acetate (175 ml) then triethylamine (5.2 ml, 37 mmol) added followed by acetyl chloride (2.6 ml, 37 mmol). An exotherm to 35° C. was observed and a thick suspension resulted. After stirring for 4 hours during which the mixture was allowed to cool back to ambient temperature, water (85 ml) was added and the ethyl acetate removed by evaporation under vacuum. The solid was collected by filtration, washed with water (25 ml) followed by 50% v/v aqueous acetonitrile (50 ml) then dried in a vacuum oven at 50° C. overnight to provide (4-acetylamino-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester, as an off-white solid, 7.26 g (77% from (4-nitro-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester).
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5.2 mL
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2.6 mL
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85 mL
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175 mL
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Synthesis routes and methods II

Procedure details

Thiosalicylic acid was added to a solution of the product from Example 1 part (iv) (474 mg) in trifluoroacetic acid (10 ml) was added thiosalicylic acid (351 mg) and the resulting suspension was heated to 60° C. for 4 hours. The mixture was concentrated in vacuo and the residue dissolved in EtOAc and washed with NaHCO3 (aq), brine, dried (MgSO4) and evaporated to give crude material. Purification by column chromatography (50% EtOAc/hexane as eluent) gave the sub-title compound (0.13 g).
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( iv )
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474 mg
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10 mL
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351 mg
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